molecular formula C13H19NO2S B3186854 1-Methylsulfonyl-4-benzylpiperidine CAS No. 132251-82-2

1-Methylsulfonyl-4-benzylpiperidine

Cat. No.: B3186854
CAS No.: 132251-82-2
M. Wt: 253.36 g/mol
InChI Key: XDRPHPUMBKGZKY-UHFFFAOYSA-N
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Description

1-Methylsulfonyl-4-benzylpiperidine is a piperidine derivative featuring a benzyl group at the 4-position and a methylsulfonyl (-SO₂CH₃) group at the 1-position of the piperidine ring. Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetic profiles. This compound’s synthesis likely involves nucleophilic substitution or sulfonylation reactions, analogous to methods reported for structurally related piperidine derivatives .

Properties

CAS No.

132251-82-2

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

4-benzyl-1-methylsulfonylpiperidine

InChI

InChI=1S/C13H19NO2S/c1-17(15,16)14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3

InChI Key

XDRPHPUMBKGZKY-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCC(CC1)CC2=CC=CC=C2

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-Methylsulfonyl-4-benzylpiperidine and analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological/Pharmacological Relevance
This compound 1-SO₂CH₃, 4-benzyl ~265 (estimated) High polarity due to -SO₂CH₃; potential for hydrogen bonding; moderate lipophilicity Likely CNS-targeting applications
1-Benzyl-4-piperidinemethanol () 1-benzyl, 4-CH₂OH ~207 (estimated) Polar hydroxymethyl group; increased hydrogen-bonding capacity Possible use in neuroactive or analgesic agents
Compound 21 () 4-(3-((4-Trifluoromethylpyridin-2-yl)thio)phenyl), 1-acetic acid ~470 (reported) Trifluoromethyl group enhances metabolic stability; thioether improves lipophilicity Evaluated for ADME and receptor affinity
4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide () Benzenesulfonamide, cyclopentylamino-methyl, 1-methylpiperidin-4-yl 351.51 (reported) Sulfonamide group confers acidity; cyclopentyl enhances steric bulk Potential enzyme inhibition or antimicrobial activity

Detailed Analysis of Structural and Functional Differences

Electronic and Solubility Profiles

  • This compound: The methylsulfonyl group increases polarity and water solubility compared to non-polar substituents like benzyl or trifluoromethyl. Its electron-withdrawing nature may reduce basicity of the piperidine nitrogen, altering binding to biological targets .
  • Compound 21 () : The trifluoromethyl group improves lipophilicity (logP) and metabolic stability, while the thioether linker may facilitate redox interactions .

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